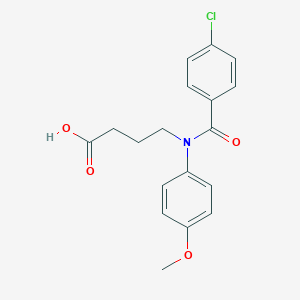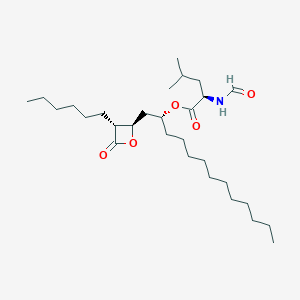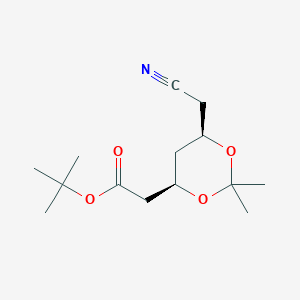
Stannous oxalate
Übersicht
Beschreibung
Stannous oxalate, also known as tin(II) oxalate, is an inorganic compound with the chemical formula SnC₂O₄. It is a salt of tin and oxalic acid, appearing as colorless crystals. This compound is insoluble in water but soluble in dilute hydrochloric acid. It is used in various applications, including as a catalyst in organic synthesis and in the production of certain polymers .
Wirkmechanismus
Target of Action
Stannous oxalate, also known as tin(II) oxalate, is primarily used as a catalyst in the production of organic esters and plasticizers . It is also used in dyeing and printing fabrics . In the field of oral care, this compound is used in stannous oral care compositions . Furthermore, it has been reported to be used as an anode material for rechargeable lithium batteries .
Mode of Action
The high catalytic activity of this compound can be attributed to its unique chelate molecular structure . Each tin atom in the this compound molecule becomes highly electrophilic because of the stronger electron-attracting inductive effect of the conjoint oxygen atoms . This allows this compound to interact effectively with its targets, leading to significant changes in the target molecules.
In the context of oral care, stannous ions are believed to exert both bactericidal and bacteriostatic effects by interfering with bacterial metabolism . They inhibit bacterial adhesion and reduce plaque toxicity by binding to certain bacterial components .
Biochemical Pathways
It is known that this compound plays a role in the esterification process, which is a key step in the production of organic esters . In the context of oral care, stannous ions may affect the metabolic pathways of oral bacteria, thereby reducing dental plaque .
Pharmacokinetics
It is known that this compound is insoluble in water and acetone, but soluble in dilute hydrochloric acid, methanol, and petroleum ether . These properties may influence its bioavailability and its ability to reach its targets.
Result of Action
The use of this compound as a catalyst in the production of organic esters and plasticizers results in a decrease in reaction time and improvements in the properties of the final products . In oral care, the use of stannous-containing compounds leads to a reduction in dental plaque and an increase in health-associated commensal species .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and the presence of certain solvents . Moreover, its catalytic activity may be influenced by the temperature and the concentration of the reactants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannous oxalate can be synthesized through several methods. One common laboratory method involves the reaction of stannous chloride with oxalic acid. The reaction proceeds as follows:
SnCl2+H2C2O4→SnC2O4+2HCl
This reaction typically occurs in an aqueous medium, and the this compound precipitates out as a solid .
Industrial Production Methods
In industrial settings, this compound is often produced by reacting stannous chloride with potassium oxalate in a controlled environment. The process involves adding an inhibitor to industrial water, followed by the addition of potassium oxalate powder. The solution’s pH is adjusted to 6-7, and stannous chloride is added to the weak acid solution. The mixture is then heated to 35-40°C, and the resulting precipitate is filtered, washed, and dried to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Stannous oxalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to stannic oxide (SnO₂) when heated in the presence of air.
Reduction: It can act as a reducing agent in certain chemical reactions.
Decomposition: Upon heating, this compound decomposes to form stannous oxide (SnO), carbon dioxide (CO₂), and carbon monoxide (CO).
Common Reagents and Conditions
Oxidation: Heating in the presence of oxygen or air.
Reduction: Reacting with reducing agents such as hydrogen gas.
Decomposition: Heating in an inert atmosphere or under vacuum.
Major Products Formed
Oxidation: Stannic oxide (SnO₂)
Reduction: Stannous oxide (SnO)
Decomposition: Stannous oxide (SnO), carbon dioxide (CO₂), and carbon monoxide (CO)
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Stannous oxalate can be compared with other tin(II) compounds, such as:
Tin(II) oxide (SnO): Similar to this compound, tin(II) oxide is used in catalysis and material science.
Tin(II) chloride (SnCl₂): This compound is also used as a reducing agent and in the synthesis of other tin compounds.
Tin(II) fluoride (SnF₂): Used primarily in dental care products for its fluoride content and antimicrobial properties.
This compound is unique in its specific catalytic properties and its role in the synthesis of advanced materials, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
oxalate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBLGYCUQGDOOR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061152 | |
| Record name | Ethanedioic acid, tin(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Stannous oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
814-94-8 | |
| Record name | Stannous oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, tin(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid, tin(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin(II) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAR72FE8EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Stannous oxalate has the molecular formula SnC2O4 and a molecular weight of 206.71 g/mol. []
A: Yes, researchers have used Raman and X-ray absorption spectroscopy (XAS) to study the structural changes of this compound under high pressure. [] These techniques provide insights into the vibrational modes and electronic structure of the compound.
A: this compound is generally stable under ambient conditions but can undergo oxidation over time. []
A: this compound is an efficient catalyst for esterification reactions. It has been successfully employed in the synthesis of poly(ethylene 2,5-furandicarboxylate) (PEF) [] and poly(trimethylene terephthalate) (PTT). [, ]
ANone: this compound finds applications in various fields:
- Synthesis of Nanomaterials: It acts as a precursor for the synthesis of tin dioxide (SnO2) nanoparticles, which are crucial components in lithium-ion batteries, gas sensors, and photoelectronic devices. [, ]
- Preparation of Conductive Films: this compound is used in the preparation of transparent conductive films based on nanocrystalline tin dioxide. [] These films have potential applications in optoelectronic devices and solar cells.
- Production of High Boiling Esters: this compound, often combined with alkali metal aluminates, catalyzes the production of high boiling esters like phthalates, adipates, sebacates, and azelates, which are primarily used as plasticizers. [, ]
A: While specific formulation strategies haven't been extensively reported for this compound, storing it under an inert atmosphere and controlling moisture levels can help prevent oxidation and degradation. []
ANone: The environmental impact of this compound is an area requiring further research. Understanding its degradation pathways and potential effects on ecosystems is essential for responsible use and disposal.
ANone: Yes, depending on the specific application, alternatives to this compound exist. For instance:
- Catalysis: Other organometallic compounds, such as titanium-based catalysts, can be used in esterification reactions. [] The choice of catalyst depends on factors like reaction conditions, desired product, and cost-effectiveness.
- Nanomaterial Synthesis: Different tin precursors, like stannous chloride or tin alkoxides, can be employed to synthesize tin dioxide nanoparticles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















